molecular formula C32H44N6O6S B14483735 L-Tyrosyl-D-methionylglycyl-L-phenylalanyl-N-ethyl-L-prolinamide CAS No. 64267-99-8

L-Tyrosyl-D-methionylglycyl-L-phenylalanyl-N-ethyl-L-prolinamide

Cat. No.: B14483735
CAS No.: 64267-99-8
M. Wt: 640.8 g/mol
InChI Key: RYBLREQAINMTIZ-XUJYPJAKSA-N
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Description

L-Tyrosyl-D-methionylglycyl-L-phenylalanyl-N-ethyl-L-prolinamide is a synthetic peptide compound with a molecular formula of C30H40N6O6S and a molecular weight of 612.7 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-D-methionylglycyl-L-phenylalanyl-N-ethyl-L-prolinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Addition of Amino Acids: Subsequent amino acids are added one by one, with each addition followed by deprotection.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS with automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The process is optimized for scalability, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-D-methionylglycyl-L-phenylalanyl-N-ethyl-L-prolinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

    Reduction: Reduction reactions can reverse the oxidation of methionine.

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Standard peptide coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS).

Major Products Formed

    Oxidation: Methionine sulfoxide-containing peptides.

    Reduction: Restoration of the original methionine-containing peptide.

    Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

L-Tyrosyl-D-methionylglycyl-L-phenylalanyl-N-ethyl-L-prolinamide has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug candidate for targeting specific molecular pathways.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Tyrosyl-D-methionylglycyl-L-phenylalanyl-N-ethyl-L-prolinamide involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosyl-D-alanylglycyl-D-phenylalanyl-L-methionine: A similar peptide with a different amino acid sequence.

    L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-N-methyl-L-methioninamide: Another analog with a methylated methionine residue.

Uniqueness

L-Tyrosyl-D-methionylglycyl-L-phenylalanyl-N-ethyl-L-prolinamide is unique due to its specific amino acid sequence and the presence of an N-ethyl-L-prolinamide residue. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

64267-99-8

Molecular Formula

C32H44N6O6S

Molecular Weight

640.8 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-N-ethylpyrrolidine-2-carboxamide

InChI

InChI=1S/C32H44N6O6S/c1-3-34-31(43)27-10-7-16-38(27)32(44)26(19-21-8-5-4-6-9-21)36-28(40)20-35-30(42)25(15-17-45-2)37-29(41)24(33)18-22-11-13-23(39)14-12-22/h4-6,8-9,11-14,24-27,39H,3,7,10,15-20,33H2,1-2H3,(H,34,43)(H,35,42)(H,36,40)(H,37,41)/t24-,25+,26-,27-/m0/s1

InChI Key

RYBLREQAINMTIZ-XUJYPJAKSA-N

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H](CCSC)NC(=O)[C@H](CC3=CC=C(C=C3)O)N

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CC3=CC=C(C=C3)O)N

Origin of Product

United States

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